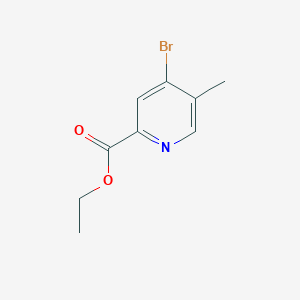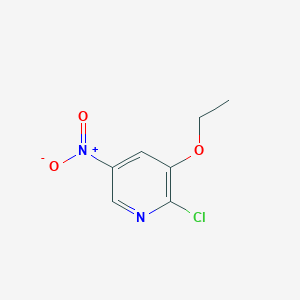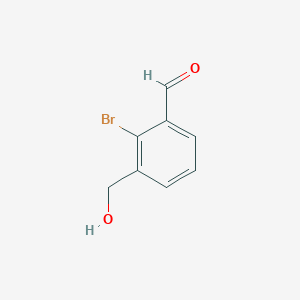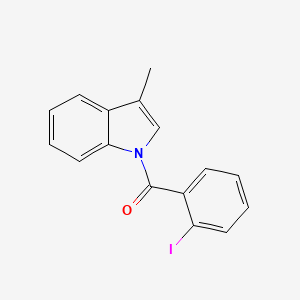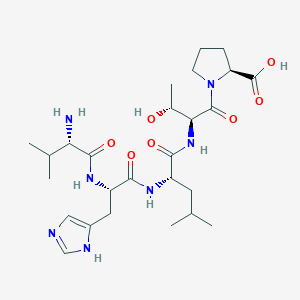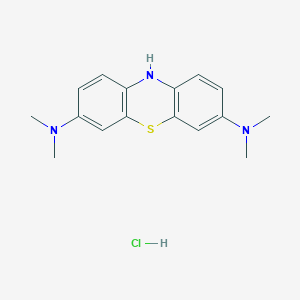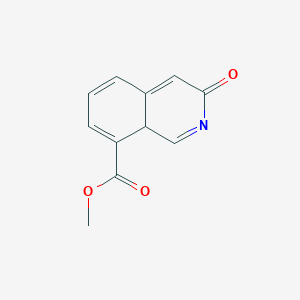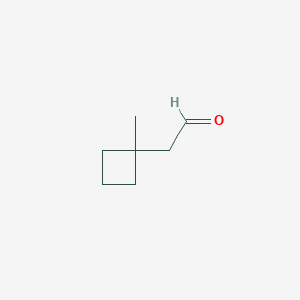
2-(1-Methylcyclobutyl)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Methylcyclobutyl)acetaldehyde is an organic compound with the molecular formula C7H12O and a molecular weight of 112.17 g/mol . It is characterized by a cyclobutyl ring substituted with a methyl group and an acetaldehyde functional group. This compound is used in various chemical research and industrial applications due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylcyclobutyl)acetaldehyde typically involves the reaction of cyclobutylmethyl ketone with a reducing agent to form the desired aldehyde. One common method is the reduction of cyclobutylmethyl ketone using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol . The reaction is carried out under mild conditions, typically at room temperature, to yield this compound with high purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One such method is the catalytic hydrogenation of cyclobutylmethyl ketone using a palladium or platinum catalyst under high pressure and temperature . This method allows for the efficient production of large quantities of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Methylcyclobutyl)acetaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Various nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: 2-(1-Methylcyclobutyl)acetic acid.
Reduction: 2-(1-Methylcyclobutyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(1-Methylcyclobutyl)acetaldehyde has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(1-Methylcyclobutyl)acetaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent adducts with nucleophilic residues of macromolecules, leading to changes in their structure and function . This reactivity is exploited in various chemical and biological applications, where the compound can modify proteins, enzymes, and other biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
Cyclobutylacetaldehyde: Lacks the methyl group on the cyclobutyl ring.
2-(Cyclopropyl)acetaldehyde: Contains a cyclopropyl ring instead of a cyclobutyl ring.
2-(1-Methylcyclopropyl)acetaldehyde: Contains a cyclopropyl ring with a methyl group.
Uniqueness
2-(1-Methylcyclobutyl)acetaldehyde is unique due to the presence of both a cyclobutyl ring and a methyl group, which confer distinct steric and electronic properties. These features influence its reactivity and interactions with other molecules, making it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C7H12O |
|---|---|
Peso molecular |
112.17 g/mol |
Nombre IUPAC |
2-(1-methylcyclobutyl)acetaldehyde |
InChI |
InChI=1S/C7H12O/c1-7(5-6-8)3-2-4-7/h6H,2-5H2,1H3 |
Clave InChI |
UMNBFPFREYPZPK-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC1)CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Urea, N-(2,4-difluorophenyl)-N'-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B12338971.png)

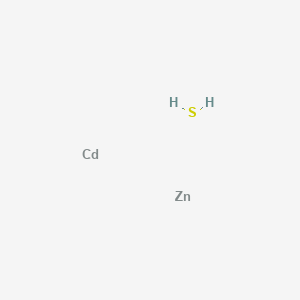
![4-Chloro-2-ethyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine](/img/structure/B12338997.png)
